molecular formula C13H10ClNO3 B6387212 2-Chloro-5-(2-methoxyphenyl)pyridine-3-carboxylic acid CAS No. 1261997-20-9

2-Chloro-5-(2-methoxyphenyl)pyridine-3-carboxylic acid

Cat. No.: B6387212
CAS No.: 1261997-20-9
M. Wt: 263.67 g/mol
InChI Key: QJJHQSXEZDZZFI-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-methoxyphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a chloro group at the 2-position, a methoxyphenyl group at the 5-position, and a carboxylic acid group at the 3-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-methoxyphenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the chloro-substituted pyridine with the methoxyphenyl group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-methoxyphenyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced products .

Scientific Research Applications

2-Chloro-5-(2-methoxyphenyl)pyridine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-methoxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxyphenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions that enhance its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(chloromethyl)pyridine
  • 2-Chloro-5-trifluoromethylpyridine
  • 2-Chloronicotinic acid

Uniqueness

2-Chloro-5-(2-methoxyphenyl)pyridine-3-carboxylic acid is unique due to the presence of both a methoxyphenyl group and a carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

2-chloro-5-(2-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-11-5-3-2-4-9(11)8-6-10(13(16)17)12(14)15-7-8/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJHQSXEZDZZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687130
Record name 2-Chloro-5-(2-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-20-9
Record name 2-Chloro-5-(2-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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